
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a trimethoxybenzamide moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2,3,4-trimethoxybenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide may exhibit antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to the piperazine structure can enhance receptor affinity and selectivity, potentially leading to improved therapeutic outcomes for depression .
Anticancer Potential
There is growing interest in the anticancer properties of compounds containing piperazine derivatives. The structural characteristics of this compound suggest it may interact with various biological targets involved in cancer progression. Preliminary studies have indicated that such compounds could inhibit tumor growth by interfering with cellular signaling pathways critical for cancer cell survival .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. The ability to cross the blood-brain barrier due to its lipophilic nature allows it to exert effects on central nervous system targets. Research into similar compounds has shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal tissues .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(2-(4-(phenyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide | Lacks fluorine; has two methoxy groups | May exhibit different receptor affinities |
N-(2-(4-(chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide | Chlorine instead of fluorine; fewer methoxy groups | Potentially different pharmacokinetics |
N-(2-(4-(bromophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | Bromine substitution; one methoxy group | May show enhanced binding properties due to bromine's size |
This table highlights how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound featuring a piperazine ring and a fluorophenyl group, studied for its inhibitory effects on nucleoside transporters.
2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: A saccharin derivative with a similar piperazine structure, investigated for its crystal structure and potential biological activities.
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is unique due to its combination of a piperazine ring with a fluorophenyl group and a trimethoxybenzamide moiety.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring substituted with a fluorophenyl group and a trimethoxybenzamide moiety. Its molecular formula is C25H30FNO3, with a molecular weight of approximately 448.49 g/mol. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.
This compound primarily interacts with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors.
Key Mechanisms:
- Serotonin Reuptake Inhibition: Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which can enhance serotonergic transmission and are beneficial in treating depression and anxiety disorders .
- Dopamine Receptor Modulation: The piperazine structure is known for its affinity towards dopamine receptors, suggesting potential applications in neuropsychiatric disorders .
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have demonstrated that these compounds can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Case Studies
-
Serotonergic Activity Evaluation
A study evaluated various piperazine derivatives for their effects on serotonin transporters. Results indicated that the compound significantly inhibited serotonin reuptake with an IC50 value comparable to established SSRIs . -
Dopaminergic Effects
In another study focusing on dopaminergic signaling pathways, the compound was shown to enhance dopamine release in vitro, suggesting potential use in treating dopamine-related disorders such as schizophrenia . -
Toxicity Assessment
Toxicological evaluations have indicated a favorable safety profile for this compound at therapeutic doses. No significant cytotoxic effects were observed in human cell lines during preliminary testing .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Serotonin Reuptake Inhibition | SSRI-like effects | |
Dopamine Modulation | Enhancement of dopaminergic signaling | |
Neuroprotection | Reduction of oxidative stress |
Table 2: Comparative IC50 Values
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCMKPOMIQODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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